4-(Methoxymethyl)-1,3-dioxolan-2-one

Description

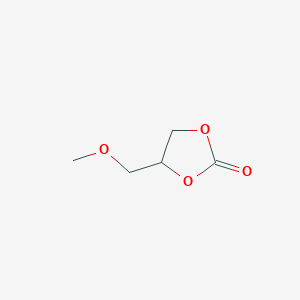

4-(Methoxymethyl)-1,3-dioxolan-2-one (CAS: 135682-18-7) is a chiral cyclic carbonate derivative with the molecular formula C₅H₈O₄ and a molecular weight of 132.12 g/mol. It is characterized by a methoxymethyl substituent at the 4-position of the 1,3-dioxolan-2-one ring. The (S)-enantiomer, specifically, exhibits an optical rotation of [α]D = -44 to -47 (neat, >98% ee), highlighting its stereochemical significance in asymmetric synthesis . This compound is a pale yellow liquid under standard conditions, with a boiling point of 106°C, and is utilized in advanced organic reactions, including polymer chemistry and catalytic processes .

Properties

CAS No. |

40492-31-7 |

|---|---|

Molecular Formula |

C5H8O4 |

Molecular Weight |

132.11 g/mol |

IUPAC Name |

4-(methoxymethyl)-1,3-dioxolan-2-one |

InChI |

InChI=1S/C5H8O4/c1-7-2-4-3-8-5(6)9-4/h4H,2-3H2,1H3 |

InChI Key |

DNSGQMOSYDHNHO-UHFFFAOYSA-N |

SMILES |

COCC1COC(=O)O1 |

Canonical SMILES |

COCC1COC(=O)O1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₅H₈O₄

- Molecular Weight : 132.12 g/mol

- Boiling Point : 106 °C

- Density : 1.24 g/cm³ (at 20 °C)

- CAS Number : 135682-18-7

The compound features a dioxolane ring structure which contributes to its unique chemical properties and reactivity.

Chemistry

- Chiral Building Block : This compound serves as an important intermediate in the synthesis of complex organic molecules due to its chirality.

- Asymmetric Synthesis : It is utilized in various asymmetric synthesis reactions which are crucial for producing enantiomerically pure compounds.

Biology

- Biologically Active Molecules : The compound can be used in the development of biologically active molecules, particularly in pharmaceuticals.

- Biochemical Probes : It acts as a probe in biochemical studies to investigate molecular interactions and mechanisms.

Industrial Applications

- Specialty Chemicals Production : Used in the production of polymers and resins, enhancing material properties.

- Surface Coatings : It finds applications in coatings due to its chemical stability and reactivity.

Case Study 1: Structural Dynamics in Nanoporous Materials

Research indicates that confining (S)-(-)-4-(Methoxymethyl)-1,3-dioxolan-2-one within nanoporous materials significantly affects its structural dynamics. This confinement slows down molecular mobility, which is critical for applications in drug delivery systems where controlled release is desired .

Case Study 2: Biochemical Interaction Studies

The compound has been used as a probe in studies investigating the binding affinities of various biological molecules. Its ability to participate in hydrogen bonding enhances its interaction with target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 1,3-dioxolan-2-one derivatives arises from variations in their substituents. Below is a comparative analysis of 4-(Methoxymethyl)-1,3-dioxolan-2-one with analogous compounds:

Table 1: Key Properties of 1,3-Dioxolan-2-one Derivatives

Structural and Functional Differences

Substituent Effects on Reactivity: The methoxymethyl group in this compound enhances solubility in organic solvents compared to the polar hydroxymethyl group in glycerol carbonate, making it preferable for non-aqueous reactions . Chloromethyl derivatives exhibit higher electrophilicity, enabling facile nucleophilic substitutions (e.g., with amines or thiols), whereas phenyl or allyloxy groups impart thermal stability and rigidity to polymers .

Stereochemical Considerations: The (S)-enantiomer of this compound is critical for asymmetric catalysis, as demonstrated in enantioselective cycloadditions . In contrast, non-chiral analogs like glycerol carbonate lack stereochemical complexity .

Applications in Polymer Chemistry :

- Glycerol carbonate is widely used in biodegradable polymers due to its hydroxyl group, which facilitates crosslinking .

- Methoxymethyl and allyloxy derivatives are employed in hydrophobic coatings and photoresists, leveraging their ether linkages for enhanced chemical resistance .

Synthetic Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.